molecular formula C36H58N2O9S B1237568 1-O-Glucosyl-2-dansylsphingosine CAS No. 82535-65-7

1-O-Glucosyl-2-dansylsphingosine

Cat. No.: B1237568
CAS No.: 82535-65-7
M. Wt: 694.9 g/mol
InChI Key: UUSHBMDYLBNCEJ-AOZSPLNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-Glucosyl-2-dansylsphingosine is a synthetic glycosphingolipid derivative designed for advanced biochemical and cellular studies. Its structure comprises a sphingosine backbone with a glucose moiety attached at the 1-O position and a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group at the 2-amino position. The dansyl group confers fluorescent properties, enabling real-time tracking in enzymatic assays, lipid metabolism studies, and membrane dynamics research . This compound is particularly valuable in probing sphingolipid metabolism, glycosyltransferase activity, and lysosomal storage disorders due to its stability and detectability under fluorescence microscopy or HPLC-based systems .

Properties

CAS No.

82535-65-7

Molecular Formula

C36H58N2O9S

Molecular Weight

694.9 g/mol

IUPAC Name

5-(dimethylamino)-N-[(E,2R,3S)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]naphthalene-1-sulfonamide

InChI

InChI=1S/C36H58N2O9S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-22-30(40)28(25-46-36-35(43)34(42)33(41)31(24-39)47-36)37-48(44,45)32-23-18-19-26-27(32)20-17-21-29(26)38(2)3/h16-23,28,30-31,33-37,39-43H,4-15,24-25H2,1-3H3/b22-16+/t28-,30+,31-,33-,34+,35-,36-/m1/s1

InChI Key

UUSHBMDYLBNCEJ-AOZSPLNDSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)O

Synonyms

1-O-glucosyl-2-dansylsphingosine
1-O-glucosyl-2-N-(dimethylaminonaphthalene-5-sulfonyl)sphingosine

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Compound Name Backbone Glycosylation Site Functional Groups Fluorescence Primary Applications
This compound Sphingosine 1-O position Glucose, dansyl Yes Enzyme assays, lysosomal studies
Glucosylsphingosine (Lyso-Gb1) Sphingosine 1-O position Glucose No Biomarker for Gaucher disease
Ginsenoside Rg1 Triterpenoid 20-O position Glc-Glc No Anti-inflammatory, neuroprotection
2-O-(2-O-α-D-Glucopyranosyl...) [] Polysaccharide 2-O position Branched glucosyl residues No Glycosaminoglycan research
1-α-Linolenoyl-2-docosahexaenoyl... [] Glycerol 3-O position Phospho-glycerol, acyl chains No Membrane lipidomics, signaling studies

Key Findings

Glycosylation Position and Linkage: The 1-O-glucosylation in this compound distinguishes it from polysaccharides like the 2-O-glucopyranosyl compound in , which adopts a branched, O-linked structure. This positional specificity influences enzymatic recognition; for example, lysosomal glucocerebrosidase preferentially hydrolyzes 1-O-glucosyl linkages in sphingolipids . In contrast, triterpenoid saponins like ginsenoside Rg1 (20-O-glc-glc) exhibit glycosylation at non-terminal positions, which modulates their bioavailability and receptor interactions .

Fluorescence Utility: The dansyl group in this compound provides a distinct advantage over non-fluorescent analogs like glucosylsphingosine. This enables real-time monitoring of lipid trafficking in live cells, a feature absent in structurally similar glycerophospholipids (e.g., ) .

Enzymatic Interactions :

  • DNA glycosylases () recognize specific glycosidic bonds in nucleic acids, whereas sphingolipid-specific glycosidases target 1-O-glucosyl bonds. The dansyl modification may sterically hinder enzyme access, altering degradation kinetics compared to unmodified glucosylsphingosine .

Analytical Methods :

  • HPLC-based glycan analysis (e.g., GlycoBase) is critical for resolving glycosylation patterns in both this compound and polysaccharides (). However, fluorescence detection enhances sensitivity for the dansyl derivative, reducing the need for derivatization steps .

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